molecular formula C24H20ClN3O3S B11277268 N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11277268
M. Wt: 466.0 g/mol
InChI Key: TXWAPARLIWYOGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structureCommon reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyridazinone derivatives, such as:

Uniqueness

N,N-dibenzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

IUPAC Name

N,N-dibenzyl-2-chloro-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C24H20ClN3O3S/c25-21-12-11-20(22-13-14-24(29)27-26-22)15-23(21)32(30,31)28(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-15H,16-17H2,(H,27,29)

InChI Key

TXWAPARLIWYOGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C4=NNC(=O)C=C4)Cl

Origin of Product

United States

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